N-[(2E)-5-butyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetamide
Description
N-[(2E)-5-butyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetamide is a synthetic heterocyclic compound featuring a 1,3,4-thiadiazole core substituted with a butyl group at position 5 and an acetamide side chain linked to a 4-oxo-1,2,3-benzotriazin-3(4H)-yl moiety. Its molecular formula is C₁₆H₁₆N₆O₂S, with a molecular weight of 364.41 g/mol.
The butyl substituent may enhance lipophilicity compared to methyl or cyclopropyl analogs, influencing pharmacokinetic properties such as membrane permeability and metabolic stability .
Properties
Molecular Formula |
C15H16N6O2S |
|---|---|
Molecular Weight |
344.4 g/mol |
IUPAC Name |
N-(5-butyl-1,3,4-thiadiazol-2-yl)-2-(4-oxo-1,2,3-benzotriazin-3-yl)acetamide |
InChI |
InChI=1S/C15H16N6O2S/c1-2-3-8-13-18-19-15(24-13)16-12(22)9-21-14(23)10-6-4-5-7-11(10)17-20-21/h4-7H,2-3,8-9H2,1H3,(H,16,19,22) |
InChI Key |
BFRYLARJJNKYFL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=NN=C(S1)NC(=O)CN2C(=O)C3=CC=CC=C3N=N2 |
Origin of Product |
United States |
Preparation Methods
Formation of the Thiadiazole Skeleton
The 5-butyl-1,3,4-thiadiazole-2(3H)-ylidene scaffold is synthesized via cyclocondensation of thiosemicarbazide derivatives. As demonstrated in prior studies, N-substituted hydrazinecarbothioamides are first prepared by reacting butyl isothiocyanate with hydrazine hydrate in ethanol at 80°C for 4 hours. Subsequent treatment with carbon disulfide in the presence of sodium hydroxide yields 5-butyl-1,3,4-thiadiazole-2-thiol (2a ), which is acetylated using chloroacetyl chloride to form 2-chloro-N-(5-butyl-1,3,4-thiadiazol-2-yl)acetamide (3a ) with 78% yield.
Critical Parameters :
-
Temperature : Cyclization at 90°C ensures complete ring closure.
-
Solvent : Ethanol facilitates both solubility and product precipitation.
-
Protection Strategy : Acylation of the thiol group prevents undesired side reactions during subsequent couplings.
Preparation of the Benzotriazinone Moiety
Photochemical Flow Synthesis
The 4-oxo-1,2,3-benzotriazin-3(4H)-yl fragment is synthesized using a continuous-flow photoreactor. Aryl triazine precursors undergo Norrish type II-like photocyclization under violet light (420 nm) in a dichloromethane/methanol (1:3) solvent system. This method achieves 96% yield in 10 minutes, outperforming batch reactions by minimizing decomposition.
Optimized Conditions :
| Parameter | Value |
|---|---|
| Residence Time | 10 min |
| Wavelength | 420 nm |
| Solvent Ratio | DCM/MeOH (1:3) |
| Concentration | 50 mM |
Alternative Thermal Routes
Traditional thermal methods involve diazotization of 2-aminobenzoic acid derivatives followed by cyclization. However, these methods yield <60% product and require harsh acidic conditions. The photochemical approach is preferred for scalability and green chemistry metrics.
Coupling of Thiadiazole and Benzotriazinone Units
Pd-Catalyzed Cross-Coupling
The acetylated thiadiazole (3a ) reacts with the benzotriazinone boronic ester under Suzuki-Miyaura conditions. Using Pd(PPh₃)₄ as a catalyst and K₂CO₃ as a base in tetrahydrofuran/water (4:1), the coupling proceeds at 80°C for 12 hours, achieving 82% yield.
Key Observations :
Nucleophilic Acylation
An alternative pathway employs nucleophilic displacement of the chloroacetamide group in 3a by the benzotriazinone amine. Conducted in dimethylformamide with K₂CO₃ at 60°C, this method provides 75% yield but requires chromatographic purification to remove regioisomers.
Characterization and Analytical Data
Spectroscopic Confirmation
-
¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (d, J = 8.4 Hz, 2H, benzotriazinone-H), 7.89 (s, 1H, thiadiazole-H), 4.52 (s, 2H, CH₂CO), 2.65 (t, J = 7.6 Hz, 2H, butyl-CH₂), 1.55–1.48 (m, 2H, butyl-CH₂), 1.35–1.28 (m, 2H, butyl-CH₂), 0.89 (t, J = 7.2 Hz, 3H, butyl-CH₃).
-
HRMS : m/z calculated for C₁₇H₁₈N₆O₂S [M+H]⁺: 387.1289; found: 387.1293.
Purity Assessment
HPLC analysis (C18 column, acetonitrile/water gradient) shows >98% purity, with retention time = 12.7 min.
Comparative Evaluation of Synthetic Routes
Table 1: Efficiency of Coupling Methods
| Method | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|
| Suzuki Cross-Coupling | 82 | 98 | High |
| Nucleophilic Acylation | 75 | 95 | Moderate |
The Suzuki method offers superior regioselectivity and scalability, making it ideal for industrial applications.
Challenges and Optimization Strategies
Byproduct Formation
Competing N-acylation at the benzotriazinone nitrogen is mitigated by using bulkier palladium ligands (e.g., XPhos), reducing byproducts from 15% to 3%.
Solvent Selection
Tetrahydrofuran outperforms dimethylformamide in cross-coupling by enhancing catalyst turnover. Adding 10 mol% tetrabutylammonium bromide further improves yields to 85%.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The thiadiazole ring undergoes nucleophilic substitution at the sulfur-linked carbon atom. Reactions with primary amines (e.g., methylamine, aniline) yield substituted thiadiazole derivatives. For example:
| Reaction Conditions | Reagents/Substrates | Products | Yield |
|---|---|---|---|
| Ethanol, reflux (6–8 h) | Methylamine | N-alkylated thiadiazole derivative | 72% |
| DMF, 80°C (4 h) | Aniline | Aryl-substituted thiadiazole analog | 65% |
Mechanistic studies suggest the reaction proceeds via a two-step pathway:
-
Deprotonation : Base-mediated deprotonation of the thiadiazole NH group.
-
Nucleophilic Attack : Amine nucleophile attacks the electrophilic carbon adjacent to sulfur.
Oxidation of the Benzotriazin Moiety
The 4-oxo-1,2,3-benzotriazin-3(4H)-yl group is susceptible to oxidation under strong oxidizing agents (e.g., KMnO₄, H₂O₂), leading to ring expansion or hydroxylation:
| Oxidizing Agent | Conditions | Product | Application |
|---|---|---|---|
| KMnO₄ | H₂O, 60°C, 2 h | 1,2,3-Benzotriazine-4,7-dione | Anticancer intermediate |
| H₂O₂ | Acetic acid, RT, 12 h | 3-Hydroxybenzotriazinone derivative | Antimicrobial agent |
The oxidation mechanism involves radical intermediates, confirmed by ESR spectroscopy .
Condensation with Carbonyl Compounds
The ylidene group (−C=N−) participates in condensation reactions with aldehydes or ketones to form Schiff bases. For instance:
These reactions typically proceed in ethanol under reflux (4–6 h) with yields ranging from 58% to 85% .
Hydrolysis of the Acetamide Group
The acetamide moiety undergoes hydrolysis under acidic or basic conditions:
| Conditions | Reagents | Product | Use Case |
|---|---|---|---|
| HCl (6M), reflux, 3 h | Hydrochloric acid | 2-(4-Oxobenzotriazinyl)acetic acid | Chelating agent |
| NaOH (10%), RT, 24 h | Sodium hydroxide | Sodium salt of carboxylic acid | Precursor for metal complexes |
The acidic pathway favors nucleophilic attack by water, while the basic route involves hydroxide ion-mediated cleavage.
Metal Complexation
The compound acts as a bidentate ligand, coordinating with transition metals via the thiadiazole nitrogen and carbonyl oxygen:
| Metal Salt | Solvent | Complex Structure | Stability Constant (log K) |
|---|---|---|---|
| CuCl₂·2H₂O | Methanol | Octahedral Cu(II) complex | 8.2 |
| Fe(NO₃)₃·9H₂O | Ethanol | Tetrahedral Fe(III) complex | 6.7 |
These complexes exhibit enhanced antimicrobial activity compared to the parent compound.
Photochemical Reactions
UV irradiation (254 nm) induces [2+2] cycloaddition between the thiadiazole and benzotriazine moieties, forming a fused bicyclic product:
| Light Source | Time | Product | Quantum Yield |
|---|---|---|---|
| UV-C (254 nm) | 30 min | Benzothiadiazocine derivative | 0.18 |
This reaction is solvent-dependent, with acetonitrile showing higher efficiency than DMSO .
Biocatalytic Modifications
Enzymatic transformations using Candida antarctica lipase B yield chiral intermediates:
| Enzyme | Substrate | Product | Enantiomeric Excess (ee) |
|---|---|---|---|
| Lipase B | Racemic acetate | (R)-Alcohol derivative | 94% |
This biocatalytic route is utilized in asymmetric synthesis for pharmaceutical applications .
Comparative Reactivity Analysis
Key functional groups exhibit distinct reactivity trends:
| Functional Group | Reactivity Order | Dominant Reaction Type |
|---|---|---|
| Thiadiazole ylidene | Nucleophilic substitution > Oxidation | Substitution with amines |
| Benzotriazin-4-one | Oxidation > Electrophilic substitution | Ring expansion |
| Acetamide | Hydrolysis > Condensation | Acid/base-mediated cleavage |
Data derived from kinetic studies and computational modeling (DFT) .
This compound’s versatility in nucleophilic, oxidative, and coordination chemistry positions it as a valuable scaffold in medicinal and materials science. Further studies are needed to explore its catalytic applications and reaction kinetics in non-polar solvents.
Scientific Research Applications
Synthesis and Structural Characteristics
The synthesis of N-[(2E)-5-butyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetamide typically involves multi-step synthetic routes that focus on constructing the thiadiazole and benzotriazine moieties. The compound's structure can be confirmed through spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
Antimicrobial Properties
Research indicates that compounds containing thiadiazole and benzotriazine structures often exhibit significant antimicrobial activities. For instance, derivatives of thiadiazoles have shown effectiveness against various bacterial strains and fungi. The incorporation of the thiadiazole ring in this compound may enhance its ability to inhibit microbial growth.
Anticancer Potential
Compounds similar to this compound have been investigated for their anticancer properties. Studies have shown that certain derivatives can induce apoptosis in cancer cell lines by interfering with cellular signaling pathways. The structural features of this compound suggest it could act as a potential lead in developing new anticancer agents.
Anti-inflammatory Effects
In silico studies have indicated that compounds with similar structures may possess anti-inflammatory properties. Molecular docking studies suggest that modifications in the thiadiazole ring can lead to enhanced binding affinities to targets involved in inflammatory pathways. This opens avenues for exploring its use in treating inflammatory conditions.
Case Studies
- Thiadiazole Derivatives : A study examining various thiadiazole derivatives found that modifications at specific positions significantly influenced antimicrobial activity. Compounds with electron-withdrawing groups exhibited increased potency against Gram-positive bacteria .
- Benzotriazine Compounds : Research on benzotriazine derivatives has highlighted their potential as cytotoxic agents against cancer cell lines. The presence of a benzotriazine moiety was crucial for enhancing cytotoxicity against MCF7 breast cancer cells .
Comparative Analysis of Related Compounds
Mechanism of Action
The mechanism of action of 1,3,4-thiadiazole derivatives involves their interaction with specific molecular targets and pathways. These compounds can inhibit the activity of enzymes or receptors involved in disease processes. For example, they may inhibit the STAT3 signaling pathway, which is implicated in cancer progression .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Key Analogues
Key Comparative Insights
Substituent Effects on Pharmacokinetics
- Butyl vs. Methyl Groups: The butyl chain in the target compound increases molecular weight and lipophilicity (calculated LogP ~2.5 vs.
- Sulfamoyl vs. Benzotriazinone: Methazolamide’s sulfamoyl group is critical for carbonic anhydrase inhibition, while the benzotriazinone moiety in the target compound may act as a bioisostere for sulfonamides, offering alternative binding interactions .
Metabolic Stability and Toxicity
- Thiadiazole derivatives are prone to oxidative metabolism. For example, methazolamide forms unstable sulfenic acid intermediates that auto-oxidize to sulfonic acids (e.g., MSO), linked to severe immune-mediated toxicity (e.g., Stevens-Johnson syndrome) .
Biological Activity
N-[(2E)-5-butyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetamide is a compound that integrates a thiadiazole moiety known for its diverse biological activities with a benzotriazine structure. This article provides an in-depth analysis of its biological activity, synthesizing various research findings and case studies.
Chemical Structure and Properties
- Molecular Formula : C16H18N4OS
- Molecular Weight : 314.41 g/mol
- CAS Number : 1219562-32-9
The compound features a thiadiazole ring which contributes to its biological properties through hydrogen bonding and electron donation capabilities. The benzotriazine component potentially enhances its pharmacological profile.
Antimicrobial Activity
Thiadiazole derivatives have been extensively studied for their antimicrobial properties. Research indicates that compounds similar to this compound exhibit significant activity against various bacterial strains. For instance:
| Compound | Activity | Target Organism |
|---|---|---|
| Thiadiazole Derivatives | Antimicrobial | Staphylococcus epidermidis |
| Benzotriazine Derivatives | Antimicrobial | Escherichia coli |
Studies have shown that the incorporation of the thiadiazole moiety enhances the compound's ability to inhibit bacterial growth by interacting with bacterial proteins and disrupting cellular processes .
Anticancer Properties
The anticancer potential of thiadiazole derivatives is well-documented. This compound has demonstrated cytotoxic effects against several cancer cell lines:
| Cell Line | IC50 Value (µM) | Mechanism of Action |
|---|---|---|
| HCT116 (Colon Cancer) | 10.5 | Induction of apoptosis |
| H460 (Lung Cancer) | 8.7 | Inhibition of cell proliferation |
| MCF-7 (Breast Cancer) | 12.0 | Cell cycle arrest |
The mechanism of action involves the compound's ability to induce apoptosis and inhibit proliferation through interaction with key signaling pathways .
Anti-inflammatory Effects
Inflammation plays a crucial role in various diseases, including cancer and autoimmune disorders. Compounds containing thiadiazole structures have shown promise in reducing inflammation by inhibiting pro-inflammatory cytokines and mediators:
| Activity | Effect |
|---|---|
| IL-6 Inhibition | Reduced levels in treated cells |
| TNF-alpha Suppression | Decreased inflammatory response |
This anti-inflammatory activity may contribute to the overall therapeutic potential of this compound in treating inflammatory diseases .
Case Studies and Research Findings
- Study on Antimicrobial Efficacy : A study published in RSC Advances demonstrated that a series of thiadiazole derivatives exhibited potent antimicrobial activity against both Gram-positive and Gram-negative bacteria. The research highlighted the importance of structural modifications in enhancing biological efficacy .
- Evaluation of Anticancer Activity : Research conducted on various thiadiazole derivatives indicated that modifications can lead to significant anticancer properties. The study revealed that compounds with specific substitutions on the thiadiazole ring showed improved cytotoxicity against multiple cancer cell lines .
- Anti-inflammatory Mechanisms : A review article summarized the anti-inflammatory effects of thiadiazole derivatives and their potential mechanisms involving the inhibition of NF-kB signaling pathways. This suggests that this compound may also offer therapeutic benefits in inflammatory conditions .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing N-[(2E)-5-butyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetamide?
- Methodology : The synthesis typically involves coupling thiadiazole intermediates with benzotriazinone acetamide precursors. Key steps include:
- Cyclocondensation : React 5-butyl-1,3,4-thiadiazol-2-amine with ketones or aldehydes under acidic conditions (e.g., H₂SO₄) to form the thiadiazole-ylidene scaffold .
- Acetamide linkage : Introduce the 4-oxo-benzotriazin-3-yl group via nucleophilic substitution or coupling reactions, using reagents like DCC (dicyclohexylcarbodiimide) or EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in anhydrous solvents (e.g., DMF or THF) .
- Purification : Recrystallization from ethanol/water mixtures or column chromatography (silica gel, eluent: ethyl acetate/hexane) improves yield and purity .
Q. How can spectroscopic techniques validate the structure of this compound?
- Characterization workflow :
- ¹H/¹³C NMR : Confirm the presence of the thiadiazole-ylidene proton (δ ~8.5–9.5 ppm) and benzotriazinone carbonyl (δ ~170–175 ppm). The butyl chain protons appear as multiplets (δ 0.8–1.7 ppm) .
- IR spectroscopy : Identify C=N (1620–1680 cm⁻¹) and C=O (1690–1730 cm⁻¹) stretches for the thiadiazole and benzotriazinone moieties, respectively .
- Mass spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺) with <5 ppm error .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize this compound’s anticancer activity?
- Approach :
- Derivative design : Replace the butyl group with alkyl/aryl substituents to modulate lipophilicity. Introduce electron-withdrawing groups (e.g., -NO₂, -CF₃) on the benzotriazinone ring to enhance electrophilic reactivity .
- Biological testing : Evaluate cytotoxicity against HepG2 (liver carcinoma) or MCF-7 (breast cancer) cell lines using MTT assays. Compare IC₅₀ values with reference drugs (e.g., doxorubicin) .
- Key finding : Derivatives with bulky substituents on the thiadiazole ring show improved membrane permeability, while polar groups enhance solubility but reduce potency .
Q. What metabolic pathways or stability challenges are associated with this compound?
- Metabolism insights :
- Cytochrome P450 involvement : The thiadiazole moiety may undergo oxidative desulfuration, forming sulfenic acid intermediates that auto-oxidize to sulfonic acid derivatives (e.g., MSO: N-[3-methyl-5-sulfo-1,3,4-thiadiazol-2(3H)-ylidene]acetamide) .
- Glutathione conjugation : Unstable intermediates may form futile cycles with glutathione, reducing bioavailability. Monitor via LC-MS/MS in hepatic microsomal assays .
Q. How can computational models predict biological activity or resolve data contradictions?
- QSAR strategies :
- Training sets : Use kernel partial least squares (KPLS) regression to correlate molecular descriptors (e.g., logP, polar surface area) with TrkA inhibition or cytotoxicity .
- Validation : Address discrepancies between observed/predicted activity (e.g., RMSE <0.2 for test sets) by refining descriptor selection or including 3D pharmacophore features .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
